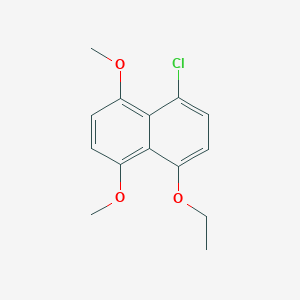
1-Chloro-4-ethoxy-5,8-dimethoxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-ethoxy-5,8-dimethoxynaphthalene is an organic compound belonging to the naphthalene family It is characterized by the presence of chlorine, ethoxy, and methoxy groups attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-4-ethoxy-5,8-dimethoxynaphthalene can be synthesized through a series of organic reactions. One common method involves the chlorination of 4-ethoxy-5,8-dimethoxynaphthalene using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale chlorination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified through techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-ethoxy-5,8-dimethoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding hydroxy derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Formation of 1-azido-4-ethoxy-5,8-dimethoxynaphthalene or 1-thio-4-ethoxy-5,8-dimethoxynaphthalene.
Oxidation: Formation of 1-chloro-4-ethoxy-5,8-dimethoxy-1,4-naphthoquinone.
Reduction: Formation of 1-chloro-4-ethoxy-5,8-dihydroxynaphthalene.
Aplicaciones Científicas De Investigación
1-Chloro-4-ethoxy-5,8-dimethoxynaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-chloro-4-ethoxy-5,8-dimethoxynaphthalene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Additionally, the methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
- 1-Chloro-4-methoxy-5,8-dimethoxynaphthalene
- 1-Chloro-4-ethoxy-5,8-dihydroxynaphthalene
- 1-Chloro-4-ethoxy-5,8-dimethoxy-2-naphthol
Uniqueness: 1-Chloro-4-ethoxy-5,8-dimethoxynaphthalene is unique due to the presence of both ethoxy and methoxy groups, which confer distinct chemical properties
Propiedades
Número CAS |
89474-93-1 |
|---|---|
Fórmula molecular |
C14H15ClO3 |
Peso molecular |
266.72 g/mol |
Nombre IUPAC |
1-chloro-4-ethoxy-5,8-dimethoxynaphthalene |
InChI |
InChI=1S/C14H15ClO3/c1-4-18-12-6-5-9(15)13-10(16-2)7-8-11(17-3)14(12)13/h5-8H,4H2,1-3H3 |
Clave InChI |
YMOBGWAKYSYCFV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C2=C(C=CC(=C12)OC)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



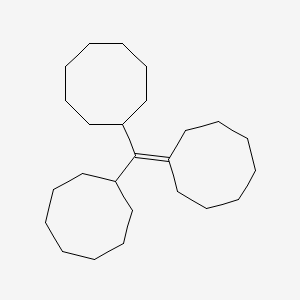
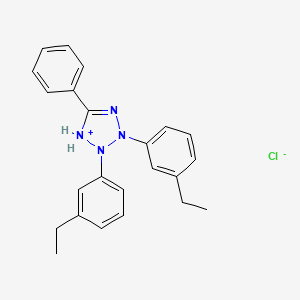
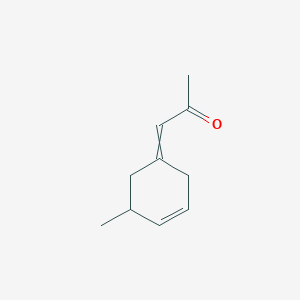
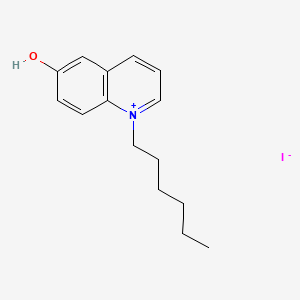
![2-[(E)-2-(2-ethyl-5-methyl-1H-indol-3-yl)ethenyl]-3,3-dimethylindole](/img/structure/B14381538.png)
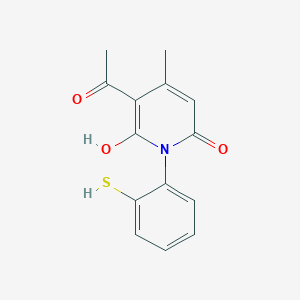
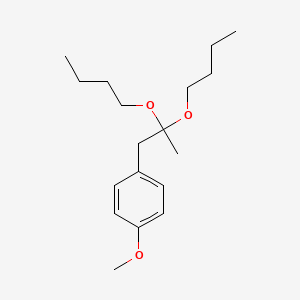
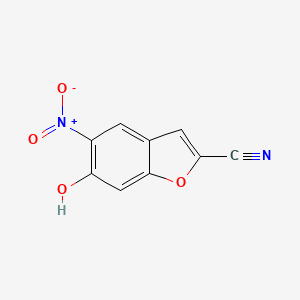
![[2-(Benzylsulfanyl)ethenyl]benzene](/img/structure/B14381559.png)
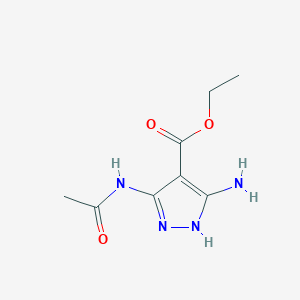

![N-[2-Bromo-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine](/img/structure/B14381577.png)
![5-{[(4-Methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B14381580.png)
